

Foundational Research on Isavuconazole and Its Metabolites: A Technical Guide

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Compound of Interest

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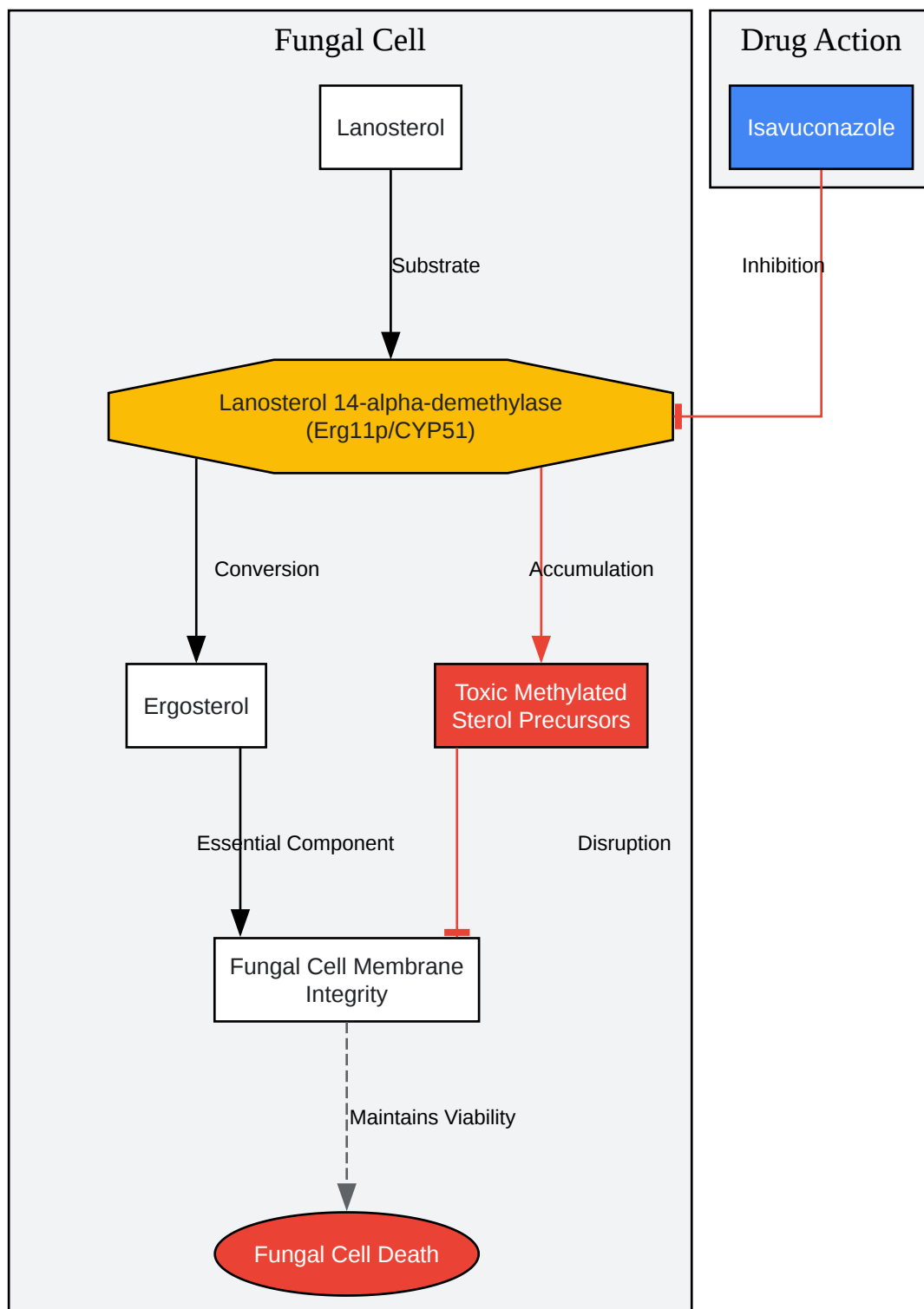
Introduction

Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.^[1] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is available in both intravenous and oral formulations.^{[1][2]} This technical guide provides an in-depth overview of the foundational research on isavuconazole and its metabolites, focusing on its mechanism of action, pharmacokinetics, metabolism, and the experimental methodologies used in its characterization.

Mechanism of Action

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14- α -demethylase (Erg11p).^{[2][3]} This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.^{[3][4]} The inhibition of Erg11p leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, such as 14- α -methylated lanosterol.^[4] This disruption of the cell membrane's structure and function increases its permeability, leading to leakage of intracellular components and ultimately fungal cell death.^[3] Isavuconazole's structure, which includes a side arm, allows for a strong orientation of the molecule's triazole ring to the binding pocket of the fungal CYP51 protein, contributing to its broad antifungal

activity.[1][4] Mammalian demethylase enzymes are less susceptible to inhibition by isavuconazole, providing a selective action against fungal pathogens.[2][4]



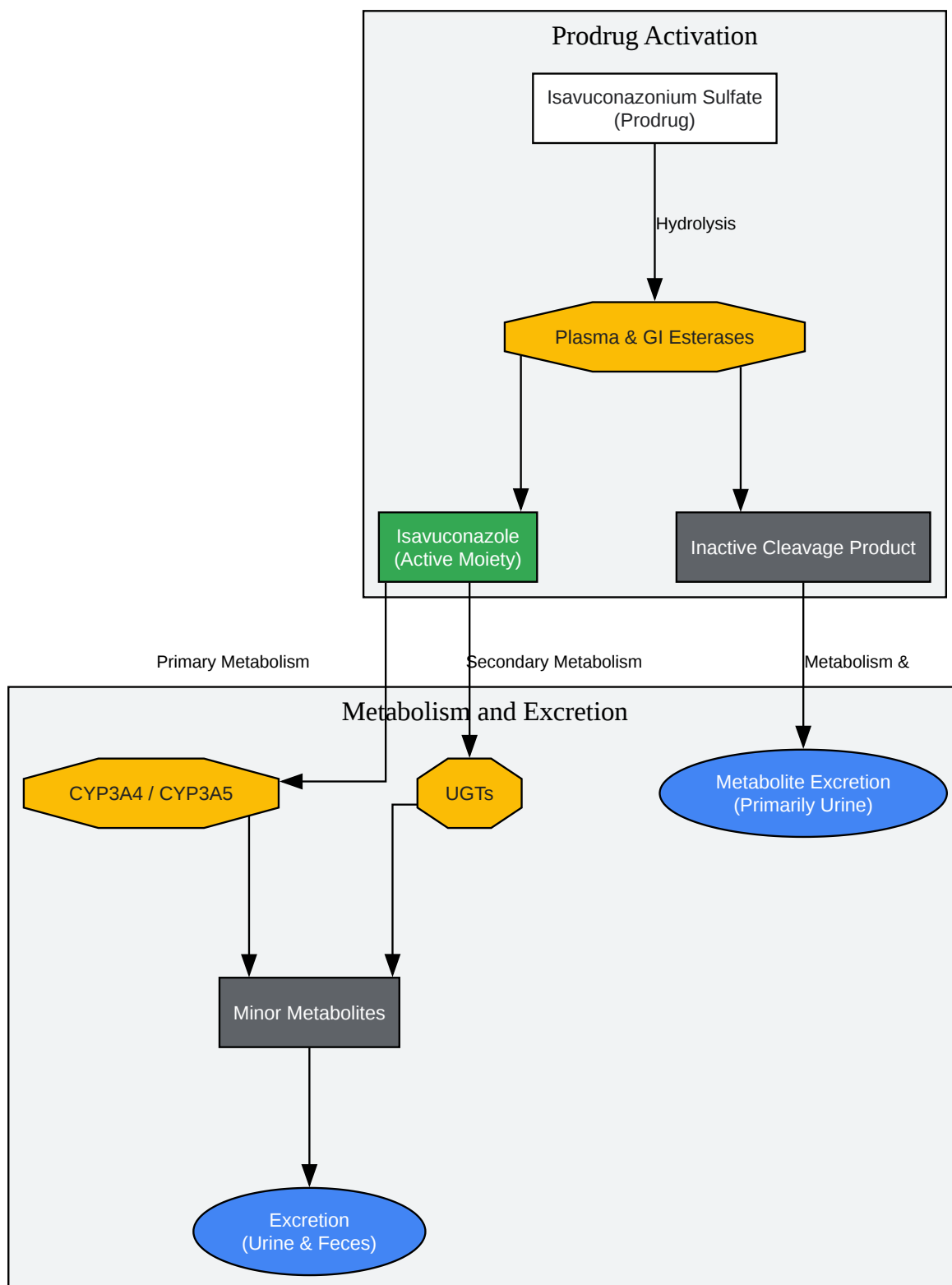
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Caption: Mechanism of action of isavuconazole in the fungal cell.

Metabolism and Pharmacokinetics

Isavuconazonium sulfate, the prodrug, is rapidly hydrolyzed by esterases, primarily butylcholinesterase, in the blood and gastrointestinal tract to the active moiety, isavuconazole, and an inactive cleavage product.^{[2][5][6]} Isavuconazole is then metabolized in the liver primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, and to a lesser extent by uridine diphosphate-glucuronosyltransferases (UGTs).^{[2][5]} No single metabolite of isavuconazole has been observed with an area under the curve (AUC) greater than 10% of the parent compound.^{[2][7]}

The inactive cleavage product is mainly eliminated through metabolism followed by renal excretion of the metabolites, with less than 1% of the intact cleavage product being renally excreted.^[2] Following intravenous administration of the radiolabeled cleavage product, 95% of the total radioactive dose was recovered in the urine.^[2]



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Caption: Metabolic pathway of isavuconazonium sulfate.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of isavuconazole have been well-characterized in healthy volunteers and patient populations. A summary of key quantitative data is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Isavuconazole in Healthy Male Volunteers (Single Oral Dose of [cyano-¹⁴C]isavuconazonium sulfate corresponding to 200 mg isavuconazole)[7]

Parameter	Mean ± SD
C _{max} (µg/mL)	2.5
AUC _∞ (µg•h/mL)	96.2
t _{1/2} (hours)	99.9 ± 44.6
Apparent Clearance (L/h)	2.3 ± 0.7
Apparent Volume of Distribution (L)	301.8 ± 105.7

Table 2: Pharmacokinetic Parameters of BAL8728 (Inactive Cleavage Product) and Isavuconazole in Healthy Male Volunteers (Single Intravenous Dose of [pyridinylmethyl-¹⁴C]isavuconazonium sulfate corresponding to 75 mg BAL8728)[7]

Analyte	Parameter	Mean Value
BAL8728	C _{max} (µg/mL)	0.7
	AUC _{last} (µg•h/mL)	1.1
	t _{1/2} (hours)	1
Isavuconazole	C _{max} (µg/mL)	3.4
	AUC _{last} (µg•h/mL)	43.3
	t _{max} (hours)	1

Table 3: Excretion of Radioactivity in Healthy Male Volunteers[5][7]

Study (Radiolabel)	Route	% of Dose Recovered in Urine	% of Dose Recovered in Feces	Total Recovery (%)
Isavuconazole Mass Balance ([cyano- ¹⁴ C])	Oral	46.1	45.5	91.6
BAL8728 Mass Balance ([pyridinylmethyl- ¹⁴ C])	IV	96.0	2.4	98.4

Table 4: General Pharmacokinetic Properties of Isavuconazole

Property	Value	References
Absolute Bioavailability	98%	[2][5]
Plasma Protein Binding	>99% (predominantly to albumin)	[2]
Mean Plasma Half-life	~130 hours	[2][5]
Time to Peak Concentration (Oral)	2-3 hours	[2][5]

Experimental Protocols

The foundational research on isavuconazole and its metabolites has relied on a variety of sophisticated experimental techniques. Below are summaries of key methodologies.

Mass Balance and Metabolic Profiling Studies

Two phase 1, open-label, mass balance studies were conducted in healthy male volunteers to determine the metabolic profile and excretion of isavuconazole and its inactive cleavage product, BAL8728.[7]

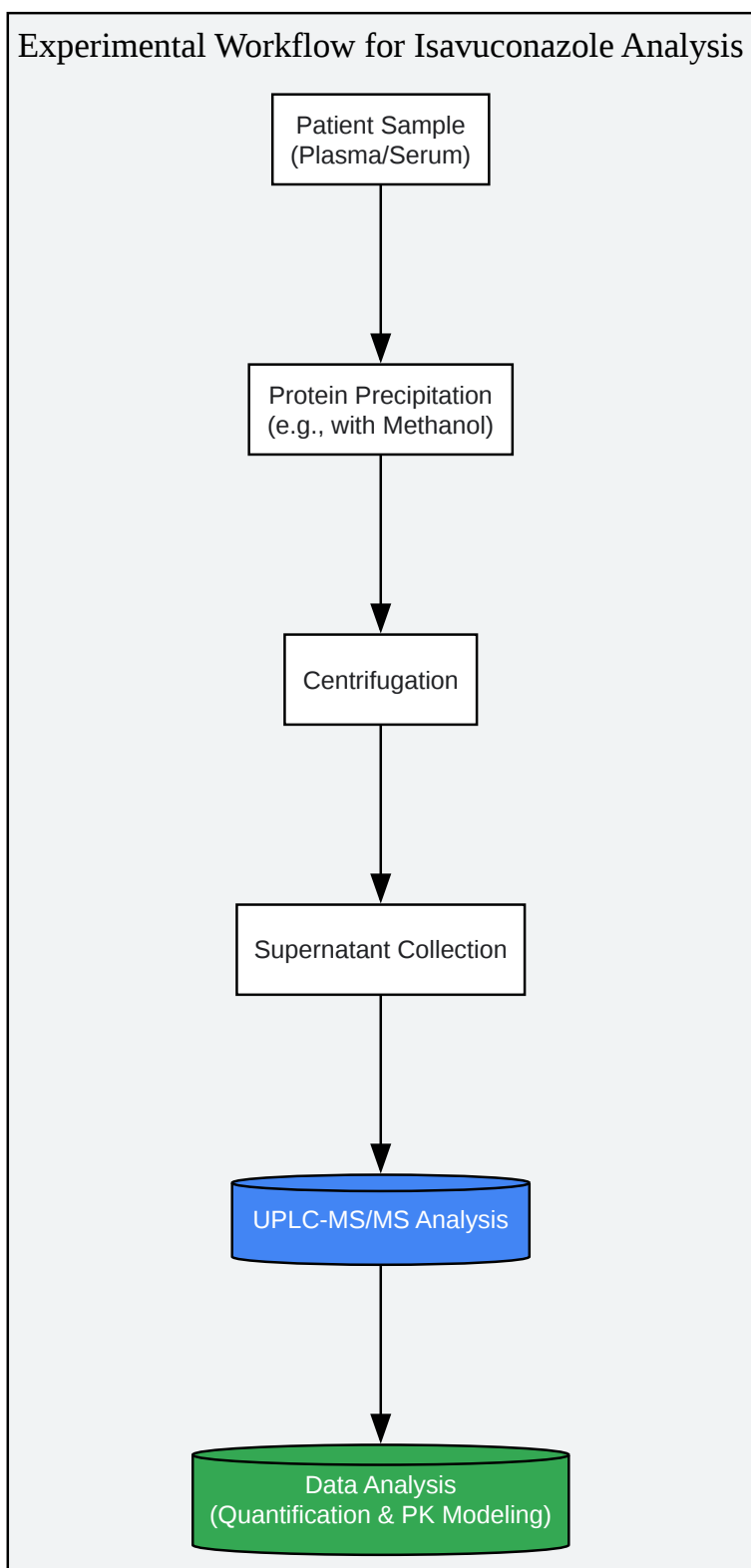
- Study Design:

- Study 1 (Isavuconazole Mass Balance): Seven subjects received a single oral dose of [cyano-¹⁴C]isavuconazonium sulfate equivalent to 200 mg of isavuconazole.[7]
- Study 2 (BAL8728 Mass Balance): Six subjects received a single intravenous dose of [pyridinylmethyl-¹⁴C]isavuconazonium sulfate equivalent to 75 mg of BAL8728.[7]
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure radioactivity and concentrations of isavuconazole and its metabolites.[7]
- Analytical Method: Metabolic profiling was performed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[7]

Pharmacokinetic Analysis in Clinical Trials

Population pharmacokinetic (PopPK) models have been developed using data from Phase 1 and Phase 3 (e.g., SECURE and VITAL) clinical trials to characterize the pharmacokinetics of isavuconazole in both healthy subjects and patients with invasive fungal infections.[8][9]

- Modeling Approach: Non-linear mixed-effect modeling (e.g., using NONMEN® or Pmetrics software) is typically employed.[9][10] The data is often best described by a one- or two-compartment model with first-order elimination.[8][10]
- Data Collection: Sparse plasma samples are collected from patients at various time points during treatment. For instance, trough concentrations (C_{min}) are often collected just prior to the next dose.[10][11]
- Analytical Method: Isavuconazole plasma concentrations are determined using validated methods such as high-performance liquid chromatography with diode array detection (HPLC-DAD) or ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[12][13] Sample preparation often involves protein precipitation with methanol followed by centrifugation.[12]



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Caption: General workflow for the bioanalysis of isavuconazole.

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References

- 1. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics [cresemba.com]
- 6. Isavuconazonium - Wikipedia [en.wikipedia.org]
- 7. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of ¹⁴C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of isavuconazole in experimental invasive pulmonary aspergillosis: implications for clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 13. Population Pharmacokinetics of Isavuconazole in Critical Care Patients with COVID-19-Associated Pulmonary Aspergillosis and Monte Carlo Simulations of High Off-Label Doses - PMC [pmc.ncbi.nlm.nih.gov]
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